molecular formula C12H17BrN2 B1358802 2-(1-Azepanyl)-5-bromoaniline CAS No. 1016736-79-0

2-(1-Azepanyl)-5-bromoaniline

Cat. No. B1358802
CAS RN: 1016736-79-0
M. Wt: 269.18 g/mol
InChI Key: KUWMITBPEIBVRK-UHFFFAOYSA-N
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Description

“2-(1-Azepanyl)-5-bromoaniline” is a compound that contains an azepane ring, a bromine atom, and an aniline group. Azepane is a seven-membered heterocyclic compound containing nitrogen. The bromine atom is attached to the 5th carbon of the aniline group .


Molecular Structure Analysis

The molecule contains an azepane ring, which is a saturated seven-membered ring with one nitrogen atom. Attached to this is a phenyl ring (from the aniline group) with a bromine atom at the 5th position .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom could be substituted in a nucleophilic aromatic substitution reaction. The aniline group could undergo electrophilic aromatic substitution or be involved in the formation of diazonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which is not available from the current data .

Scientific Research Applications

Catalytic Applications

  • Rhodium-Catalyzed Hydroformylation of Olefins : A study by Mora et al. (2006) detailed the use of a derivative of 2-(1-Azepanyl)-5-bromoaniline in the hydroformylation of mono- and disubstituted olefins using rhodium complexes. This application is significant in organometallic chemistry and industrial processes (Mora et al., 2006).

Synthesis of Heterocyclic Compounds

  • Synthesis of Tribenzo[b,d,f]azepines : Cheng et al. (2021) developed a method for synthesizing tribenzo[b,d,f]azepines using 2-bromoanilines, a compound structurally similar to this compound. This process involves palladium-catalyzed C-H activation and is valuable in medicinal chemistry (Cheng et al., 2021).

Chemical Reactions and Mechanisms

  • Aziridine and Aminonitrile Synthesis : D'hooghe et al. (2008) explored the transformation of aziridines, similar in structure to this compound, into aminopentanedinitriles, demonstrating the compound's role in complex chemical syntheses (D'hooghe et al., 2008).

Application in Organic Synthesis

  • Building Blocks in Organic Synthesis : Westerlund et al. (2001) investigated 1-bromo-3-buten-2-one as a building block in organic synthesis, showing the potential of brominated compounds, similar to this compound, in creating complex organic molecules (Westerlund et al., 2001).

Biological Activity Studies

  • Antifungal and Antibacterial Activity : Jaber et al. (2021) conducted a study focusing on the synthesis of a compound using 2-(5-bromo thiazolyl) azo, which is related to this compound, and examined its antifungal and antibacterial properties (Jaber et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Further studies and experiments would be needed to explore these .

properties

IUPAC Name

2-(azepan-1-yl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMITBPEIBVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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